molecular formula C21H22N2O6 B15327549 3,3,3',3'-Tetramethyl-5,5'-dinitro-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol

3,3,3',3'-Tetramethyl-5,5'-dinitro-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol

Cat. No.: B15327549
M. Wt: 398.4 g/mol
InChI Key: ZHJVMMFKPYUQIQ-UHFFFAOYSA-N
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Description

3,3,3’,3’-Tetramethyl-5,5’-dinitro-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-6,6’-diol is a complex organic compound characterized by its unique spirobi[indene] structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3’,3’-Tetramethyl-5,5’-dinitro-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-6,6’-diol typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the following steps:

    Formation of the spirobi[indene] core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirobi[indene] structure.

    Introduction of methyl groups: Methylation reactions are carried out using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Hydroxylation: Hydroxyl groups are introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and hydroxylation steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,3,3’,3’-Tetramethyl-5,5’-dinitro-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-6,6’-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of diketones or dicarboxylic acids.

    Reduction: Formation of diamines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3,3,3’,3’-Tetramethyl-5,5’-dinitro-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-6,6’-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,3,3’,3’-Tetramethyl-5,5’-dinitro-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-6,6’-diol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3,3’,3’-Tetramethyl-5,5’-dinitro-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-6,6’-tetraol: Similar structure but with additional hydroxyl groups.

    3,3,3’,3’-Tetramethyl-5,5’-dinitro-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-6,6’-dione: Similar structure but with ketone groups instead of hydroxyl groups.

Properties

Molecular Formula

C21H22N2O6

Molecular Weight

398.4 g/mol

IUPAC Name

1,1,1',1'-tetramethyl-6,6'-dinitro-3,3'-spirobi[2H-indene]-5,5'-diol

InChI

InChI=1S/C21H22N2O6/c1-19(2)9-21(13-7-17(24)15(22(26)27)5-11(13)19)10-20(3,4)12-6-16(23(28)29)18(25)8-14(12)21/h5-8,24-25H,9-10H2,1-4H3

InChI Key

ZHJVMMFKPYUQIQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(C3=CC(=C(C=C32)O)[N+](=O)[O-])(C)C)C4=CC(=C(C=C41)[N+](=O)[O-])O)C

Origin of Product

United States

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